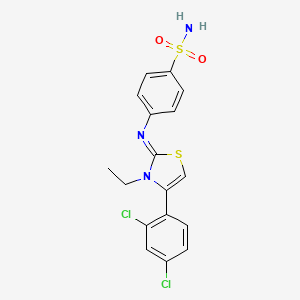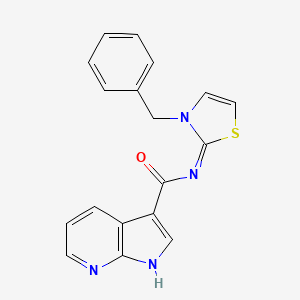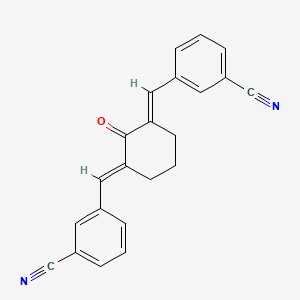
Coq7-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
COQ7-IN-2 is a chemical compound known for its role as an inhibitor of the enzyme coenzyme Q7, hydroxylase.
Preparation Methods
The synthesis of COQ7-IN-2 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes the following steps:
Preparation of Intermediate Compounds: The initial steps involve the synthesis of key intermediates, which are then used in subsequent reactions.
Coupling Reaction: The final step involves the coupling of the intermediate compounds under specific reaction conditions to form this compound.
Chemical Reactions Analysis
COQ7-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen.
Reduction: Reduction reactions involve the gain of electrons or hydrogen atoms.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
COQ7-IN-2 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of coenzyme Q7, hydroxylase and its effects on ubiquinone biosynthesis.
Biology: The compound is used to investigate the role of coenzyme Q7, hydroxylase in mitochondrial function and cellular respiration.
Medicine: this compound is studied for its potential therapeutic applications in diseases related to mitochondrial dysfunction and coenzyme Q deficiency.
Industry: The compound may have applications in the development of new drugs and therapeutic agents.
Mechanism of Action
COQ7-IN-2 exerts its effects by inhibiting the enzyme coenzyme Q7, hydroxylase. This enzyme is responsible for the hydroxylation of 2-polyprenyl-3-methyl-6-methoxy-1,4-benzoquinol during ubiquinone biosynthesis. By inhibiting this enzyme, this compound disrupts the biosynthesis of ubiquinone, leading to the accumulation of biosynthetic intermediates and affecting mitochondrial function .
Comparison with Similar Compounds
COQ7-IN-2 is unique in its specific inhibition of coenzyme Q7, hydroxylase. Similar compounds include other inhibitors of enzymes involved in ubiquinone biosynthesis, such as:
Coenzyme Q10: A naturally occurring compound involved in the electron transport chain.
Demethoxyubiquinone: An intermediate in the biosynthesis of ubiquinone.
This compound stands out due to its specific inhibition of coenzyme Q7, hydroxylase, making it a valuable tool for studying the role of this enzyme in cellular processes.
Properties
Molecular Formula |
C15H13N3O |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-(5-methylpyridin-2-yl)-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H13N3O/c1-11-7-8-14(16-10-11)18-15(19)9-13(17-18)12-5-3-2-4-6-12/h2-10,17H,1H3 |
InChI Key |
SKJOGGJAXXEJKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)N2C(=O)C=C(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[4-[2,2-dimethyl-1-(5-methylfuran-2-yl)propyl]imino-1,1-dioxo-1,2,5-thiadiazol-3-yl]amino]-2-hydroxy-N,N,6-trimethylbenzamide](/img/structure/B10824782.png)
![2-[5-(6-carbamimidoyl-1H-benzimidazol-2-yl)selenophen-2-yl]-3H-benzimidazole-5-carboximidamide;dihydrochloride](/img/structure/B10824796.png)
![[30-(4-Aminopiperidin-1-yl)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B10824799.png)
![2-(Pyridin-2-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B10824809.png)
![sodium;[17-(6-fluoro-5-oxohexan-2-yl)-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B10824811.png)
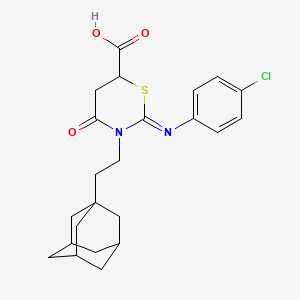
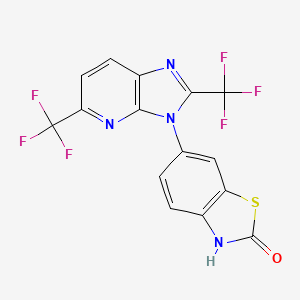
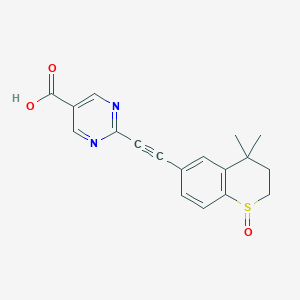

![2-(octyldisulfanyl)ethyl 3-[2-(1H-indol-3-yl)ethyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B10824852.png)
![(1S,3S)-3-N-(5-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride](/img/structure/B10824856.png)
